2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

概要

説明

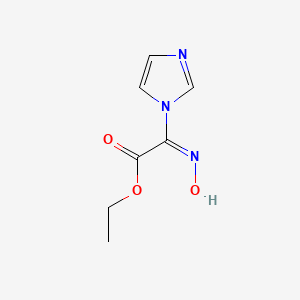

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis

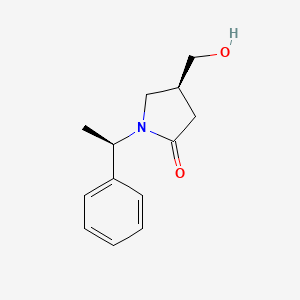

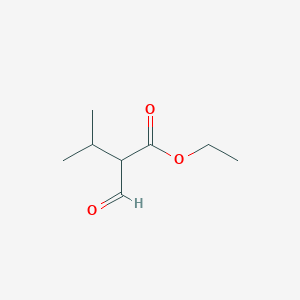

The molecular formula of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is C8H5NO3S . The structure includes a benzothiazole ring with a hydroxy group at the 2nd position and a carboxylic acid group at the 6th position .Chemical Reactions Analysis

Benzothiazoles, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, can undergo various chemical reactions. For instance, they can be synthesized from o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . They can also be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system .Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is 195.199 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Proteomics Research

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound’s molecular weight and formula, C8H5NO3S , make it suitable for biochemical assays that help in understanding protein interactions and dynamics within a biological system.

Synthesis of Pharmaceutical Compounds

This compound serves as a precursor in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide . This derivative has shown potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli, which is significant for developing treatments against bacterial infections.

Drug Discovery Building Blocks

The hydroxy-substituted derivatives of 2-Hydroxybenzo[d]thiazole-6-carboxylic acid are valuable building blocks in drug discovery . These derivatives can be used to create a variety of biologically active molecules, aiding in the development of new therapeutic agents.

Analytical Chemistry

In analytical chemistry, particularly in chromatography and mass spectrometry, this compound is used for its unique properties. It can be part of standards and reagents used in NMR, HPLC, LC-MS, and UPLC techniques to analyze and quantify other substances .

Synthetic Chemistry

The compound is involved in the synthesis of 2-arylbenzothiazoles , which are crucial scaffolds in synthetic chemistry. These scaffolds have a wide range of applications due to their structural diversity and pharmacological properties.

Biological Applications

2-Hydroxybenzo[d]thiazole-6-carboxylic acid: derivatives exhibit a broad spectrum of biological activities. They have been studied for their antibacterial, antifungal, antioxidant, and antimicrobial properties. Additionally, they show promise in anti-proliferative, anti-convulsant, and anti-inflammatory applications .

作用機序

Target of Action

The primary target of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of benzothiazole-based anti-tubercular compounds .

Mode of Action

It is known that benzothiazole derivatives can inhibit the dpre1 enzyme, which is essential for the survival of mycobacterium tuberculosis .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid are related to the synthesis of benzothiazole-based anti-tubercular compounds . The inhibition of the DprE1 enzyme disrupts these pathways, leading to the death of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s molecular weight (1952 g/mol) and molecular formula (C8H5NO3S) suggest that it may have good bioavailability .

Result of Action

The result of the action of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is the inhibition of the DprE1 enzyme, leading to the death of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action environment of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is likely to be within the bacterial cell, where the DprE1 enzyme is located . Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other substances.

Safety and Hazards

将来の方向性

Benzothiazole derivatives, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, have shown potential in the field of medicinal chemistry due to their pharmaceutical and biological activity . Future research may focus on further synthetic developments, exploring their mechanism of action, and assessing their in vitro and in vivo activity .

特性

IUPAC Name |

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSGINUZRHINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556123 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | |

CAS RN |

99615-68-6 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)

![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)